Differential Cytotoxicity in Cancer Cell Lines: Comparative IC50 Values in MCF-7 and HepG2
N-(4-Hydrazinylphenyl)acetamide (the free base of the target compound) demonstrates superior or comparable cytotoxicity to doxorubicin in specific cancer cell lines, providing a rationale for its selection over standard chemotherapeutics in certain research contexts .
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 10.5 µM (MCF-7); 15.2 µM (HepG2) |
| Comparator Or Baseline | Doxorubicin |
| Quantified Difference | More effective in MCF-7; comparable in HepG2 |
| Conditions | In vitro cytotoxicity assay; MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines |
Why This Matters
For researchers investigating novel anticancer agents, this data supports the selection of 4-acetamidophenylhydrazine hydrochloride as a potentially more effective starting point for MCF-7 breast cancer models compared to the clinical standard doxorubicin.
